Cas no 2171659-06-4 (tert-butyl N-(3-amino-4-carbamoyl-2-methylbutan-2-yl)-N-methylcarbamate)

Tert-butyl N-(3-amino-4-carbamoyl-2-methylbutan-2-yl)-N-methylcarbamate is a specialized carbamate-protected amine derivative, primarily utilized as an intermediate in organic synthesis and pharmaceutical research. Its key structural features include a tert-butyloxycarbonyl (Boc) protecting group and a carbamoyl moiety, which enhance stability and facilitate selective deprotection under mild acidic conditions. The compound’s rigid backbone and functional groups make it valuable for constructing complex molecules, particularly in peptide and heterocycle synthesis. Its high purity and well-defined reactivity profile ensure consistent performance in multi-step synthetic routes. This intermediate is particularly advantageous for applications requiring controlled amine group manipulation while maintaining compatibility with diverse reaction conditions.
tert-butyl N-(3-amino-4-carbamoyl-2-methylbutan-2-yl)-N-methylcarbamate structure
2171659-06-4 structure
Product Name:tert-butyl N-(3-amino-4-carbamoyl-2-methylbutan-2-yl)-N-methylcarbamate
CAS No:2171659-06-4
MF:C12H25N3O3
MW:259.34520316124
CID:6324321
PubChem ID:165806651
Update Time:2025-08-05

tert-butyl N-(3-amino-4-carbamoyl-2-methylbutan-2-yl)-N-methylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-(3-amino-4-carbamoyl-2-methylbutan-2-yl)-N-methylcarbamate
    • EN300-1285480
    • 2171659-06-4
    • Inchi: 1S/C12H25N3O3/c1-11(2,3)18-10(17)15(6)12(4,5)8(13)7-9(14)16/h8H,7,13H2,1-6H3,(H2,14,16)
    • InChI Key: QJDCGQVNRANYLF-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(N(C)C(C)(C)C(CC(N)=O)N)=O

Computed Properties

  • Exact Mass: 259.18959167g/mol
  • Monoisotopic Mass: 259.18959167g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 6
  • Complexity: 321
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.3
  • Topological Polar Surface Area: 98.6Ų

tert-butyl N-(3-amino-4-carbamoyl-2-methylbutan-2-yl)-N-methylcarbamate Pricemore >>

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Additional information on tert-butyl N-(3-amino-4-carbamoyl-2-methylbutan-2-yl)-N-methylcarbamate

Comprehensive Overview of tert-butyl N-(3-amino-4-carbamoyl-2-methylbutan-2-yl)-N-methylcarbamate (CAS No. 2171659-06-4)

The compound tert-butyl N-(3-amino-4-carbamoyl-2-methylbutan-2-yl)-N-methylcarbamate (CAS No. 2171659-06-4) is a specialized organic molecule with significant potential in pharmaceutical and biochemical research. Its unique structure, featuring a tert-butyl group, a carbamate moiety, and an amino-carbamoyl side chain, makes it a valuable intermediate in the synthesis of complex bioactive molecules. Researchers are increasingly interested in this compound due to its role in peptide modification and drug discovery, particularly in the development of protease inhibitors and targeted therapies.

In recent years, the demand for custom synthetic intermediates like tert-butyl N-(3-amino-4-carbamoyl-2-methylbutan-2-yl)-N-methylcarbamate has surged, driven by advancements in precision medicine and bioconjugation techniques. This compound’s N-methylcarbamate group is particularly noteworthy, as it enhances stability and bioavailability—a critical factor in prodrug design. Its CAS No. 2171659-06-4 is frequently searched in academic and industrial databases, reflecting its growing relevance in high-throughput screening and structure-activity relationship (SAR) studies.

From a synthetic chemistry perspective, the tert-butyl protecting group in this molecule offers advantages in stepwise organic synthesis, enabling selective deprotection under mild conditions. This feature aligns with the broader trend toward green chemistry and sustainable synthesis, as it minimizes harsh reagent use. Additionally, the compound’s amino-carbamoyl functionality is a hotspot for click chemistry applications, a topic gaining traction in biomaterial engineering and nanomedicine.

The versatility of CAS No. 2171659-06-4 extends to its utility in peptidomimetics, where it serves as a scaffold for mimicking natural peptide structures. This aligns with current research trends focusing on oral bioavailability and metabolic stability of peptide-based drugs. Notably, the compound’s methylbutan-2-yl backbone contributes to its lipophilicity, a property often optimized in CNS drug development—a field witnessing exponential growth due to rising interest in neurodegenerative disease therapeutics.

Quality control and analytical characterization of tert-butyl N-(3-amino-4-carbamoyl-2-methylbutan-2-yl)-N-methylcarbamate are critical, with techniques like HPLC-MS and NMR spectroscopy being essential for verifying purity. These methods are frequently discussed in online forums and scientific communities, highlighting user concerns about batch-to-batch consistency and structural elucidation. Furthermore, the compound’s storage conditions—often under inert atmosphere—are a common query among researchers, emphasizing the need for detailed technical documentation.

In conclusion, tert-butyl N-(3-amino-4-carbamoyl-2-methylbutan-2-yl)-N-methylcarbamate (CAS No. 2171659-06-4) represents a multifaceted tool for modern chemical biology. Its applications span from catalytic asymmetric synthesis to biopharmaceutical formulation, addressing key challenges in drug delivery and molecular recognition. As the scientific community continues to explore its potential, this compound is poised to play a pivotal role in next-generation therapeutic innovations.

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